4-Bromo-2,5-difluoronitrobenzene
Overview
Description
4-Bromo-2,5-difluoronitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring. This compound is typically a light orange to yellow to green powder or crystal and has a melting point of approximately 56-60°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoronitrobenzene can be achieved through various methods. One common approach involves the bromination of 2,5-difluoronitrobenzene. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluoronitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is 4-bromo-2,5-difluoroaniline.
Oxidation Reactions: Products may include oxidized derivatives of the benzene ring
Scientific Research Applications
4-Bromo-2,5-difluoronitrobenzene is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoronitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, including enzyme inhibition or activation, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
2,5-Difluoronitrobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a single fluorine atom, resulting in different electronic properties and reactivity.
2,4-Difluoronitrobenzene: Has fluorine atoms at different positions, affecting its chemical behavior and applications
Uniqueness: 4-Bromo-2,5-difluoronitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFYMYJYPARISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371249 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167415-27-2 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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